Di(tert-butyl) methyldiperoxysuccinate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1931-61-9 |
|---|---|
Molecular Formula |
C13H24O6 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ditert-butyl 2-methylbutanediperoxoate |
InChI |
InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3 |
InChI Key |
VEOMCUUTIYXSLV-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Canonical SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Other CAS No. |
1931-61-9 |
Origin of Product |
United States |
Classification Within Organic Peroxide Chemistry and Diperoxy Esters
Di(tert-butyl) methyldiperoxysuccinate is classified as an organic peroxide, a class of organic compounds containing the peroxide functional group (R-O-O-R'). ontosight.ai More specifically, it falls into the sub-category of diperoxy esters. This classification is based on the presence of two peroxy ester functional groups within its molecular structure. The general structure of a peroxy ester features a peroxide group bonded to a carbonyl group. In the case of this compound, it is a derivative of succinic acid, a dicarboxylic acid, where both carboxylic acid groups have been converted to tert-butyl peroxy esters. The presence of a methyl group on the succinate (B1194679) backbone further specifies its identity. ontosight.ainih.gov
Organic peroxides are known for their thermal instability and their ability to generate free radicals upon decomposition. nih.gov This reactivity is central to their application in various chemical processes.
Historical Context of Diperoxysuccinates in Radical Initiator Development
The development of radical initiators has been a crucial aspect of polymer chemistry since the advent of free-radical polymerization. The quest for initiators with a range of decomposition temperatures and rates has driven research in this field. Early research into organic peroxides as radical initiators paved the way for the synthesis and investigation of various classes of these compounds, including diperoxy esters.
While a detailed historical account specifically for diperoxysuccinates is not extensively documented in readily available literature, the development of this class of compounds can be seen as a logical progression in the field. Researchers have continuously sought to fine-tune the properties of initiators to match the requirements of specific polymerization reactions. The introduction of multiple peroxy functional groups into a single molecule, as in the case of diperoxysuccinates, offers the potential for more complex initiation kinetics and polymer architectures. The synthesis of novel peroxy esters has been an ongoing area of study to create compounds with tailored reactivity. gre.ac.uk
Structural Features and Their Influence on Chemical Reactivity
The chemical behavior of Di(tert-butyl) methyldiperoxysuccinate is a direct consequence of its molecular architecture. Its chemical formula is C12H22O6. ontosight.ai Several key structural features dictate its reactivity:
Peroxide Linkages : The molecule contains two O-O bonds, which are inherently weak and prone to homolytic cleavage upon heating or irradiation. This bond scission generates reactive free radicals, which is the fundamental basis for its role as a radical initiator. ontosight.ai
tert-Butyl Groups : The presence of bulky tert-butyl groups at the end of the peroxy ester functions significantly influences the compound's stability. wikipedia.org This steric hindrance can protect the peroxide linkages from premature decomposition, making it more stable than some other organic peroxides. This stability is a desirable property for an initiator, as it allows for more controlled initiation at specific temperatures.
Methyl Group : The methyl group attached to the succinate (B1194679) backbone has both electronic and steric effects. Electronically, it can influence the electron density around the adjacent carbonyl groups. Sterically, it can affect the conformation of the molecule and potentially the rate of radical generation. nih.gov
Succinate Ester Backbone : The succinate portion of the molecule provides a specific scaffold for the two peroxy ester groups. This backbone influences the solubility of the compound in different reaction media and can affect its compatibility with various monomers.
The combination of these features results in a molecule with a specific decomposition profile, making it suitable for particular applications where a controlled release of radicals is required.
Overview of Research Significance and Academic Relevance
Established Synthetic Routes for Peroxy Ester Compounds
The synthesis of peroxy esters, a class of organic compounds characterized by the R-C(O)O-O-R' functional group, has traditionally been dominated by two primary methodologies: the acylation of alkyl hydroperoxides and the alkylation of peroxyacids.
The most common and widely utilized method involves the acylation of tertiary alkyl hydroperoxides with acyl chlorides or anhydrides . This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkali solution, to neutralize the hydrogen halide or carboxylic acid byproduct. For the synthesis of a compound like this compound, this would conceptually involve the reaction of a suitable succinic acid derivative (e.g., methylsuccinyl chloride) with tert-butyl hydroperoxide. The use of a tertiary hydroperoxide like tert-butyl hydroperoxide is crucial as primary and secondary hydroperoxides are often unstable under the basic reaction conditions.
Another established route is the alkylation of peroxyacids . This method involves the reaction of a peroxyacid salt with an alkylating agent. Historically, it was believed that the alkylation of peroxyacids was not a viable synthetic pathway. However, research has demonstrated that under specific conditions, such as phase-transfer catalysis, this method can be effective for producing peroxy esters.
Novel Approaches to Diperoxysuccinate Synthesis
Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the preparation of peroxy esters, which could be extrapolated for the synthesis of diperoxysuccinates.
One such innovative approach is the organocatalyzed O-H insertion reaction . This method utilizes a hydroperoxide and a diazo compound in the presence of a hydrogen-bond donor catalyst. This approach offers a metal-free and often highly selective route to peroxy esters. For a diperoxysuccinate, this could theoretically involve a bis-diazo succinate (B1194679) derivative reacting with a hydroperoxide.
Furthermore, the use of phase-transfer catalysis (PTC) has enabled the synthesis of peroxy esters under milder conditions. youtube.com By employing a phase-transfer catalyst, the reaction between a peroxyacid salt in an aqueous phase and an alkylating agent in an organic phase can proceed efficiently, a method that has been successfully applied to the synthesis of short-chain alkyl peroxy esters. youtube.com
Optimization of Reaction Conditions for this compound Production
The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired peroxy ester while minimizing side reactions and decomposition. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalyst.
For the acylation of tert-butyl hydroperoxide, the reaction is often conducted at low temperatures (e.g., 0-10 °C) to mitigate the thermal decomposition of the peroxide product. The choice of solvent is also critical; non-polar, aprotic solvents are generally preferred to avoid solvolysis of the acylating agent and the product. The slow, dropwise addition of the acylating agent to the hydroperoxide solution is a common technique to control the reaction exotherm and prevent localized high concentrations that could lead to side reactions.
In enzymatic synthesis approaches, which are gaining traction for their selectivity and mild conditions, optimization involves factors such as enzyme concentration, pH, temperature, and the removal of byproducts like water to shift the reaction equilibrium towards the product.
| Parameter | Typical Range | Rationale |
| Temperature | 0 - 25 °C | Minimizes thermal decomposition of the peroxide. |
| Solvent | Aprotic, non-polar (e.g., hexane, toluene) | Prevents solvolysis and side reactions. |
| Base | Pyridine, aqueous NaOH/KOH | Neutralizes acidic byproducts. |
| Reactant Ratio | Slight excess of hydroperoxide | Ensures complete conversion of the acylating agent. |
Purification and Isolation Techniques for Research Applications
The purification of peroxy esters is a critical step to remove unreacted starting materials, byproducts, and any decomposition products. The inherent instability of the peroxide bond necessitates the use of mild purification techniques.
Liquid-liquid extraction is a common initial purification step. youtube.com For a non-polar product like a di(tert-butyl) peroxy ester, the reaction mixture can be washed with a dilute aqueous base to remove any acidic impurities, followed by washing with water and brine to remove water-soluble byproducts.
Chromatography is a powerful tool for obtaining high-purity peroxy esters for research applications. Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective, but care must be taken to avoid prolonged contact with the stationary phase, which can sometimes promote decomposition. The choice of eluent is crucial, typically a mixture of non-polar and moderately polar solvents.
For thermally stable peroxy esters, distillation under reduced pressure can be an effective purification method. However, for many peroxy compounds, this method is not suitable due to their thermal lability.
Crystallization is another valuable technique for purifying solid peroxy esters. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.
| Technique | Purpose | Key Considerations |
| Liquid-Liquid Extraction | Removal of acidic and water-soluble impurities. | Choice of appropriate aqueous and organic phases. |
| Column Chromatography | Separation from non-polar and polar impurities. | Selection of a suitable stationary phase and eluent system; minimize contact time. |
| Distillation (Vacuum) | Purification of thermally stable, volatile compounds. | High vacuum and low temperatures are essential to prevent decomposition. |
| Crystallization | Purification of solid compounds. | Selection of an appropriate solvent system. |
Homolytic Cleavage Processes of Peroxide Bonds in Di(tert-butyl) Methyldiperoxysuccinate3.2. Primary Radical Generation Pathways from Di(tert-butyl) Methyldiperoxysuccinate3.3. Secondary Radical Reactions and Fragmentation Routes3.4. Influence of Reaction Environment on Decomposition Mechanisms3.5. Exploration of Alternative Decomposition Pathways
Further research and experimental analysis focusing specifically on this compound are necessary to provide the detailed findings requested.
Determination of Decomposition Rate Constants for this compound
The thermal decomposition of organic peroxides, which leads to the generation of free radicals, is a first-order kinetic process. The rate of decomposition is primarily dependent on the temperature and the stability of the O-O bond. For this compound, the decomposition would involve the homolytic cleavage of one or both of the peroxide bonds to generate tert-butoxyl radicals and a succinate-derived radical.
The rate constant (k_d) for such a decomposition is determined experimentally by monitoring the decrease in the peroxide concentration over time at a constant temperature. While specific values for this compound are not published, the data for di-tert-butyl peroxide (DTBP) shows a clear temperature dependence. At 130°C, 90-99% of DTBP decomposes within 24 to 48 hours, whereas at 150°C, the same level of decomposition occurs in just 3 to 6 hours. researchgate.net The decomposition rate follows the Arrhenius equation, which quantitatively relates the rate constant to the temperature and the activation energy.
The presence of the methyldiperoxysuccinate core in place of the direct O-O linkage between tert-butyl groups in DTBP would likely influence the rate constants. The electron-withdrawing nature of the ester groups could destabilize the peroxide bonds, potentially leading to higher decomposition rates at comparable temperatures.
Activation Energies and Pre-exponential Factors of Radical Formation
The activation energy (Ea) represents the minimum energy required to initiate the homolytic cleavage of the O-O bond, while the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation for a reaction to occur. These parameters are derived from the Arrhenius equation by measuring the decomposition rate constant at various temperatures.
For DTBP, a compound often used as a standard for thermokinetic studies, the activation energy for thermal decomposition in solution has been determined with high precision. researchgate.net Values average around 157.0 (±4.1) kJ/mol when measured by Differential Scanning Calorimetry (DSC) and 159.7 (±3.9) kJ/mol by adiabatic calorimeters. researchgate.net The corresponding frequency factors (A), expressed as log(A), are 15.8 (±1.1) s⁻¹ and 16.3 (±0.5) s⁻¹, respectively. researchgate.net
Table 1: Representative Arrhenius Parameters for Di-tert-butyl Peroxide (DTBP) Decomposition in Solution
| Parameter | Value (Determined by DSC) | Value (Determined by Adiabatic Calorimetry) |
| Activation Energy (Ea) | 157.0 (±4.1) kJ/mol | 159.7 (±3.9) kJ/mol |
| Log(A) (s⁻¹) | 15.8 (±1.1) | 16.3 (±0.5) |
This data is for the model compound di-tert-butyl peroxide and serves as an illustrative example. researchgate.net
Temperature Dependence of Radical Generation Efficiency
Radical generation efficiency (f) is a measure of the fraction of radicals that escape the "solvent cage" and become available to initiate other reactions, such as polymerization. When the O-O bond breaks, the resulting pair of radicals is momentarily held in close proximity by surrounding solvent molecules. They can either diffuse apart (successful radical generation) or recombine.
The efficiency of radical generation is temperature-dependent. As the temperature increases, the kinetic energy of the newly formed radicals increases, enhancing their ability to escape the solvent cage before recombination can occur. Consequently, the radical generation efficiency generally increases with temperature. The viscosity of the solvent also plays a critical role; lower viscosity solvents lead to higher efficiencies as they allow for faster diffusion of the radicals.
Influence of Initiator Concentration on Kinetic Profiles
For a simple, unimolecular, first-order decomposition, the rate of reaction is directly proportional to the concentration of the initiator. The thermal decomposition of DTBP is consistently found to follow first-order kinetics. researchgate.net This implies that the rate of radical generation at a given temperature is directly proportional to the concentration of this compound.
However, at very high initiator concentrations, deviations from first-order kinetics can occur due to a phenomenon known as radical-induced decomposition. In this process, a free radical generated from one initiator molecule can attack an intact peroxide molecule, causing it to decompose. This creates a new radical, propagating a chain reaction that consumes the initiator at a faster rate than predicted by simple unimolecular thermolysis. Studies on DTBP have suggested that its decomposition process can be dependent on concentration, indicating that such induced pathways may become significant under certain conditions. aidic.it
Polymerization and Crosslinking Initiated by Di Tert Butyl Methyldiperoxysuccinate
Controlled Radical Polymerization (CRP) Techniques
Role in Nitroxide-Mediated Polymerization (NMP)
There is no available research data detailing the use or specific role of Di(tert-butyl) methyldiperoxysuccinate as an initiator or mediator in Nitroxide-Mediated Polymerization (NMP). NMP typically utilizes alkoxyamine initiators or a combination of a conventional radical initiator and a stable nitroxide radical, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), to control the polymerization process. nist.gov
Crosslinking of Polymeric Materials
Specific studies on the use of this compound for the crosslinking of polymeric materials are not present in the available literature.
Elastomer Vulcanization Processes Initiated by this compound
No data was found regarding the application of this compound as an initiator for elastomer vulcanization. Peroxides like Di-tert-butyl peroxide are commonly used for the vulcanization of saturated elastomers. atamanchemicals.com
Thermoset Resin Curing Mechanisms
There are no documented studies on the mechanisms of thermoset resin curing initiated by this compound.
Polyolefin Modification through Radical Crosslinking
Information on the use of this compound for the radical crosslinking and modification of polyolefins is not available. Di-tert-butyl peroxide is known to be used as a crosslinking agent for polyethylene. atamanchemicals.com
Copolymerization Studies Utilizing this compound
No specific copolymerization studies where this compound is utilized as a comonomer or initiator have been found. Research does exist for the copolymerization of di(t-butylperoxy) fumarate, which introduces peroxide functionalities into the polymer backbone. researchgate.net
Impact on Polymer Architecture and Molecular Weight Distribution
Without any polymerization studies involving this compound, there is no data on its impact on polymer architecture or molecular weight distribution. The ability to control these characteristics is a key feature of controlled radical polymerization techniques like NMP, but the role of this specific compound in such processes is undocumented.
Specifically, no information was found regarding the use of this compound in the following areas:
C-H Functionalization Reactions
Oxidative Radical Cyclization Methodologies
As an Alkylating and Methylating Agent in Radical Transformations
Functionalization of Complex Molecular Architectures
In Cascade Reactions and Multicomponent Synthesis
The provided CAS number 1931-61-9 for this compound primarily leads to chemical supplier listings and basic compound information, with no associated research on its synthetic applications. It appears that the role of this specific compound in the advanced organic synthesis topics requested has not been documented in publicly accessible scientific literature.
Therefore, to adhere to the strict requirements of providing scientifically accurate and well-sourced information, the article cannot be written. Generating content for the specified outline would require fabricating data and research findings, which is not feasible.
Theoretical and Computational Studies of Di Tert Butyl Methyldiperoxysuccinate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a compound like Di(tert-butyl) methyldiperoxysuccinate, these methods would provide invaluable insights into its stability and decomposition mechanisms.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. Applications of DFT to organic peroxides typically involve calculating optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting reactivity. For this compound, DFT calculations could elucidate the influence of the methyl and tert-butyl groups on the peroxide bonds. However, no specific DFT studies on this compound have been found.
Ab Initio Methods for Peroxide Bond Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often employed to provide a high level of accuracy for specific molecular properties. In the context of peroxides, these methods are particularly useful for analyzing the weak O-O bond. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be ideal for accurately determining the bond dissociation energy of the peroxide linkages in this compound. Such data is critical for understanding its thermal stability and initiation efficiency in polymerization processes. Despite the utility of these methods, specific ab initio calculations for this compound are not available in the literature.
Molecular Dynamics Simulations of Decomposition Processes
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including decomposition pathways. For an organic peroxide, MD simulations, often using reactive force fields (ReaxFF), can model the pyrolysis process and identify initial decomposition steps and subsequent reactions of the resulting radicals. A simulation of this compound would provide a detailed atomistic view of its thermal breakdown, revealing the formation of primary radicals and subsequent products. No such simulation studies have been published for this specific compound.
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the prediction of reaction mechanisms by identifying transition state structures and calculating activation energies. For this compound, this would involve mapping the potential energy surface for the homolytic cleavage of the two peroxide bonds. Identifying the transition states would provide quantitative data on the energy barriers for decomposition, which is essential for understanding its reaction kinetics. This information is currently not available for this molecule.
Structure-Reactivity Relationship Modeling for this compound
Structure-reactivity relationship models correlate the structural features of a molecule with its chemical reactivity. For organic peroxides, factors such as the nature of the substituent groups significantly influence the stability of the O-O bond and the resulting radicals. A systematic computational study varying the substituents on the succinate (B1194679) backbone could establish a quantitative structure-reactivity relationship (QSSR) for this class of diperoxy compounds. This would involve correlating calculated properties (e.g., bond dissociation energies, activation energies) with experimentally relevant parameters. No such modeling has been specifically performed for this compound.
Computational Design of Novel Diperoxy Initiators
The insights gained from theoretical studies can be leveraged for the computational design of new molecules with desired properties. By understanding the structure-reactivity relationships in compounds like this compound, it would be possible to computationally design novel diperoxy initiators with tailored decomposition temperatures and initiation efficiencies for specific polymerization applications. This would involve in silico screening of various derivatives to identify promising candidates. This area of research remains unexplored for initiators based on the this compound scaffold.
Analytical Characterization and Quantification of Di Tert Butyl Methyldiperoxysuccinate
Chromatographic Techniques for Purity and Compositional Assessment
Chromatographic methods are paramount for separating Di(tert-butyl) methyldiperoxysuccinate from starting materials, by-products, and degradation products. Both gas and liquid chromatography offer distinct advantages and challenges for the analysis of such peroxide compounds.
Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. However, its application to organic peroxides like this compound is challenging due to their potential for thermal decomposition in the high-temperature environment of the GC injector and column. nih.gov Many peroxides are thermally unstable and nonvolatile, which can preclude direct GC analysis. oup.com
Despite these challenges, specialized GC techniques can be employed. The use of a Programmable Temperature Vaporizing (PTV) injector allows for a gentler sample introduction, minimizing on-column decomposition. researchgate.nethzdr.denih.gov Analysis may focus on quantifying the intact molecule or, alternatively, on monitoring its specific, stable thermal decomposition products, such as acetone, which can be correlated back to the original concentration of the peroxide. nih.gov
For detection, a Flame Ionization Detector (FID) offers general-purpose carbon-based detection, while a Mass Spectrometer (MS) provides definitive identification of the analyte and any degradation products. nih.gov GC-MS analysis of related compounds like di-t-butyl peroxide has been used to identify decomposition products at elevated temperatures. nih.govresearchgate.netnih.gov
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound Decomposition
| Parameter | Value / Condition |
| Column | Rxi-5ms (60 m, 0.25 mm ID, 1.0 µm film) hzdr.de |
| Injector | PTV, Split/Splitless |
| Injector Temp. | 320 °C (for pyrolysis) nih.gov |
| Carrier Gas | Helium, 1 mL/min nih.gov |
| Oven Program | 35 °C (5 min), ramp 25 °C/min to 90 °C, ramp 40 °C/min to 200 °C nih.gov |
| Detector | Mass Spectrometer (MS) |
| MS Mode | Electron Ionization (EI) |
| Mass Range | 35-350 amu |
| Expected Products | Acetone, tert-Butanol, Methane, CO₂, Methyl Acetate |
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile organic peroxides, as it is performed at or near ambient temperature, thus preserving the integrity of the molecule. oup.com Method development typically involves optimizing the stationary phase, mobile phase, and detector to achieve the desired separation and sensitivity.
Reversed-phase HPLC on an octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) column is a common starting point. nih.govnih.gov A mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds. nih.gov For related peroxides, isocratic elution has proven effective. nih.govnih.gov Gradient elution, where the mobile phase composition is changed over time, can be used for separating complex mixtures with a wide range of polarities. oup.com
Several detection methods can be employed. UV detection is suitable if the molecule contains a chromophore, though many simple peroxides have poor UV absorbance at typical wavelengths. oup.com For enhanced sensitivity and selectivity, electrochemical detection (amperometric detection) at an oxidative potential can be highly effective for the peroxide functional group. nih.govtandfonline.com Another advanced technique involves post-column UV irradiation to generate hydrogen peroxide, which is then detected with high sensitivity using peroxyoxalate chemiluminescence (PO-CL). nih.gov
Table 2: Representative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |
| Column | ODS (C18), 250 x 4.6 mm, 5 µm | µPorasil, 300 x 3.9 mm oup.com |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) nih.gov | Hexane/2-Propanol (99:1 v/v) oup.com |
| Flow Rate | 1.0 mL/min | 1.5 mL/min oup.com |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or Electrochemical oup.comtandfonline.com | UV at 220 nm oup.com |
| Injection Volume | 20 µL | 20 µL |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
NMR spectroscopy is a cornerstone of structural analysis in organic chemistry. For this compound, ¹H and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The tert-butyl groups would produce a sharp, intense singlet due to the 18 equivalent protons. nih.gov The methyl group on the succinate (B1194679) backbone would appear as a doublet, coupled to the adjacent methine proton. The methine and methylene (B1212753) protons on the succinate backbone would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with each other. The chemical shifts are influenced by the electronegative peroxy groups.
¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom: the quaternary and methyl carbons of the tert-butyl groups, the carbonyl carbons of the peroxy ester, and the carbons of the methyl-substituted succinate backbone.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -C(CH ₃)₃ | ~1.3 | Singlet |
| -CH - | ~3.0 | Multiplet | |
| -CH ₂- | ~2.8 | Multiplet | |
| -CH ₃ | ~1.2 | Doublet | |
| ¹³C | -C (CH₃)₃ | ~82 | Singlet |
| -C(C H₃)₃ | ~26 | Singlet | |
| -C =O | ~170 | Singlet | |
| -C H- | ~45 | Singlet | |
| -C H₂- | ~35 | Singlet | |
| -C H₃ | ~18 | Singlet |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. osti.govibm.com
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the C=O stretch of the peroxy ester functional group, typically found in the region of 1750-1800 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl groups (2850-3000 cm⁻¹), C-O stretching (1000-1250 cm⁻¹), and the characteristic O-O stretch of the peroxide bond, which is often weak and can be difficult to assign definitively but may appear around 850-890 cm⁻¹. oup.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the O-O peroxide stretch is often more prominent in the Raman spectrum than in the IR spectrum. The symmetric vibrations of the tert-butyl groups also give rise to strong Raman signals. researchgate.net
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Alkyl C-H | Symmetric/Asymmetric Stretch | 2850 - 3000 | Medium-Strong |
| Peroxy Ester C=O | Stretch | 1750 - 1800 | Very Strong |
| CH₃ / CH₂ | Bend (Scissoring) | 1370 - 1470 | Medium |
| Peroxy Ester C-O | Stretch | 1000 - 1250 | Strong |
| Peroxide O-O | Stretch | 850 - 890 | Weak-Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification. For a peroxide like this compound, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) might be necessary to observe the molecular ion, as the more energetic Electron Ionization (EI) would likely cause extensive fragmentation.
Under EI conditions, a molecular ion peak may be weak or absent. docbrown.info The fragmentation pattern would be dominated by the loss of stable radicals and neutral molecules. Key expected fragments would include the tert-butyl cation (m/z 57), which is often the base peak for compounds containing this group, and fragments resulting from the cleavage of the weak O-O bond and subsequent rearrangements. scielo.brnist.gov The loss of a tert-butoxy (B1229062) radical [(CH₃)₃CO•] or isobutylene (B52900) plus a hydroperoxy radical are common fragmentation pathways for tert-butyl peroxy esters.
Table 5: Plausible Mass Spectral Fragmentation Data (Electron Ionization) for this compound
| m/z | Proposed Ion/Fragment | Significance |
| 290 | [M]⁺ | Molecular Ion (if observed) |
| 233 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 217 | [M - OC₄H₉]⁺ | Loss of a tert-butoxy radical |
| 147 | [M - C₄H₉O₂ - C₄H₉]⁺ | Cleavage of O-O and loss of both t-butyl groups |
| 73 | [(CH₃)₃CO]⁺ | tert-Butoxy cation |
| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation (likely base peak) scielo.br |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Thermal Analysis for Decomposition Behavior and Stability Assessment
Thermal analysis techniques are paramount in evaluating the thermal hazards and decomposition kinetics of energetic materials like this compound. These methods provide critical data on the temperatures at which decomposition initiates, the energy released during this process, and the rate of decomposition under various conditions.
Differential Scanning Calorimetry (DSC)
| Parameter | Description | Typical Expected Value Range |
| Tonset | The temperature at which the decomposition begins. | Varies depending on heating rate |
| Tpeak | The temperature at which the maximum rate of decomposition occurs. | Higher than Tonset |
| ΔHd | The total heat of decomposition, indicating the total energy released. | Specific to the compound |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the temperature range over which decomposition occurs and for identifying the mass loss associated with the volatilization of decomposition products. For a compound like this compound, a TGA thermogram would illustrate the stages of mass loss, providing insights into the decomposition pathway. For example, the initial mass loss might correspond to the cleavage of the diperoxy and ester groups, followed by further fragmentation at higher temperatures.
A representative TGA data table for a hypothetical analysis of this compound is presented below.
| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step |
| 100 - 150 | Varies | Initial decomposition and loss of volatile fragments |
| 150 - 250 | Varies | Further fragmentation of the molecule |
| > 250 | Varies | Final decomposition to stable residues |
Accelerating Rate Calorimetry (ARC) for Reaction Hazard Evaluation
Accelerating Rate Calorimetry (ARC) is a crucial tool for evaluating the thermal runaway potential of highly reactive chemicals. researchgate.net By maintaining an adiabatic environment, where all the heat generated by the sample is retained, ARC can simulate a worst-case scenario for a runaway reaction. researchgate.net This technique provides data on the time-temperature-pressure relationships during decomposition, which are essential for process safety and hazard assessment. Studies on other organic peroxides, like di-tert-butyl peroxide, have demonstrated the utility of ARC in determining the self-accelerating decomposition temperature (SADT), which is a critical parameter for safe storage and transportation. researchgate.net An ARC analysis of this compound would yield critical safety parameters, as outlined in the following table.
| Parameter | Description | Significance |
| Onset Temperature (Tonset) | The temperature at which self-heating begins under adiabatic conditions. | Indicates the start of a potential runaway reaction. |
| Time to Maximum Rate (TMR) | The time taken to reach the maximum rate of decomposition from the onset temperature. | A key indicator of the severity of the thermal hazard. |
| Adiabatic Temperature Rise (ΔTad) | The total temperature increase due to the exothermic decomposition. | Relates to the total energy released and the potential for pressure buildup. |
| Maximum Pressure (Pmax) | The maximum pressure generated during the decomposition in a closed system. | Essential for designing pressure relief systems. |
Wet Chemical Methods for Active Oxygen Content Determination
The active oxygen content is a critical quality control parameter for organic peroxides, as it directly relates to their reactivity and initiator efficiency. The determination of this value is typically achieved through iodometric titration. This well-established wet chemical method involves the reaction of the peroxide with an excess of potassium iodide in a suitable solvent. The peroxide oxidizes the iodide ions to iodine, and the amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) solution.
For di-tertiary butyl peroxide, a related compound, specific methods for determining the total available oxygen have been developed. rsc.org A similar approach would be applicable to this compound. The procedure would involve dissolving a known weight of the sample in a solvent mixture, adding an acidic potassium iodide solution, and then titrating the liberated iodine.
The active oxygen content is calculated using the following formula:
Where:
V_s = Volume of sodium thiosulfate solution used for the sample (mL)
V_b = Volume of sodium thiosulfate solution used for the blank (mL)
N = Normality of the sodium thiosulfate solution
w = Weight of the sample (g)
Advanced Techniques for In-situ Reaction Monitoring
Understanding the decomposition of this compound in real-time as the reaction proceeds requires advanced in-situ monitoring techniques. These methods provide dynamic information about the reaction kinetics, intermediates, and product formation without the need for sample quenching and subsequent analysis.
While specific applications to this compound are not detailed in existing literature, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy would be highly valuable. These spectroscopic methods can monitor changes in the characteristic vibrational frequencies of the functional groups within the molecule. For instance, the disappearance of the O-O stretching band of the peroxide group and the C=O stretching bands of the ester groups, along with the appearance of new bands corresponding to decomposition products, could be tracked over time. This data provides direct insight into the reaction mechanism and the rate of consumption of the peroxide.
The development and application of these time-resolved in-situ monitoring approaches are crucial for a deeper mechanistic understanding of the decomposition of complex organic peroxides like this compound.
Emerging Research Frontiers for Di Tert Butyl Methyldiperoxysuccinate
Photo-Initiated Radical Processes Involving Di(tert-butyl) Methyldiperoxysuccinate
The peroxy bonds (O-O) within this compound are inherently weak and susceptible to cleavage upon exposure to energy, such as heat or light, leading to the formation of highly reactive radical species. Photo-initiation, the use of light to induce this bond homolysis, offers a mild and often more selective method for generating radicals compared to thermal decomposition.
Research into analogous compounds like di-tert-butyl peroxide (DTBP) has shown that visible-light-initiated triplet energy transfer can efficiently promote the homolysis of the O-O bond. nih.gov This process generates alkoxyl radicals, which can then participate in a variety of chemical transformations. In the case of this compound, photolysis is expected to generate tert-butoxyl radicals and a succinate-derived diradical. The subsequent reactions of these radicals are of significant interest. For instance, the tert-butoxyl radical can undergo hydrogen-atom transfer (HAT) from a suitable substrate or β-scission to produce a methyl radical and acetone.
The quantum yield for hydroxyl radical (•OH) generation from the photolysis of organic hydroperoxides has been shown to be significant, suggesting that di-peroxy compounds like this compound could be efficient photo-initiators of radical chemistry. researchgate.net The photo-induced decomposition of tert-butyl hydroperoxide (TBHP), a related compound, is enhanced by visible light, leading to the generation of free radicals that can drive various organic syntheses in an environmentally friendly manner. nih.gov
Table 1: Analogous Peroxide Photolysis Data (Note: Data for closely related peroxides are presented due to the limited direct data on this compound.)
| Peroxide Compound | Initiation Method | Key Radical Species Generated | Potential Applications | Reference |
|---|---|---|---|---|
| di-tert-butyl peroxide (DTBP) | Visible-light triplet sensitization | tert-Butoxyl radicals, Methyl radicals | C(sp³)–H methylation | nih.gov |
| tert-Butyl hydroperoxide (TBHP) | Visible light irradiation | tert-Butoxyl radicals, Hydroxyl radicals | Synthesis of N-heterocycles | nih.gov |
| Organic Hydroperoxides (ROOH) from SOA | UV photolysis | Hydroxyl radicals (•OH) | Atmospheric chemistry, Cloud water chemistry | researchgate.net |
Application in Green Chemistry and Sustainable Synthetic Routes
Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound has the potential to contribute to this paradigm, primarily as a more sustainable initiator for polymerization and other radical-mediated reactions.
Traditional polymerization initiators can sometimes produce toxic byproducts. For example, some azo initiators release toxic tetramethylsuccinonitrile (B1209541) (TMSN). mdpi.com Peroxide-based initiators like this compound offer an alternative that can decompose into less harmful byproducts. The development of initiators that are efficient under milder conditions, such as photo-initiation, also aligns with the green chemistry principle of energy efficiency.
The use of this compound could also enable the development of more sustainable synthetic routes. For instance, its application in catalyst-free, photo-induced reactions in aqueous media would represent a significant step towards greener chemical synthesis. nih.gov The ability to initiate polymerization or other chemical transformations without the need for heavy metal catalysts is another key advantage from a green chemistry perspective.
Development of Novel Functional Materials Utilizing this compound
The difunctional nature of this compound makes it a promising candidate for the synthesis of novel functional materials, particularly polymers with unique architectures. Upon thermal or photochemical decomposition, it can act as a bifunctional initiator, potentially leading to the formation of polymers with peroxide functionalities within the polymer backbone or as end groups.
These peroxide-containing polymers can then serve as macroinitiators for subsequent polymerization reactions, enabling the synthesis of block copolymers. Block copolymers are a class of materials known for their ability to self-assemble into well-ordered nanostructures, which have applications in areas such as drug delivery, nanolithography, and advanced coatings.
Furthermore, the succinate (B1194679) backbone of the initiator can be modified to include other functional groups, allowing for the synthesis of polymers with tailored properties. Research on similar multifunctional initiators has demonstrated the ability to create star polymers and graft copolymers with well-controlled molecular weights and low polydispersity, which is crucial for high-performance material applications. researchgate.net
Role in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). afit.edu The generation of these highly reactive radicals is a key step in AOPs.
This compound, with its two peroxy groups, could serve as a potent source of radicals for AOPs. Upon activation by UV light, heat, or transition metals, it can decompose to generate tert-butoxyl radicals, which can subsequently lead to the formation of hydroxyl radicals. Research on the UV/persulfate degradation of 2,4-Di-tert-butylphenol, a structurally related pollutant, has shown that sulfate (B86663) and hydroxyl radicals are effective in its degradation. mdpi.com This suggests that peroxide-based systems can be highly effective in breaking down persistent organic pollutants.
The application of this compound in AOPs could be particularly advantageous in systems where the in-situ generation of radicals is required. For example, it could be used in combination with UV light to treat contaminated water, offering a potentially more efficient alternative to traditional AOPs that rely on the addition of hydrogen peroxide or ozone. nih.govnih.gov
Table 2: Degradation of a Related Pollutant by an Advanced Oxidation Process (Note: Data for the degradation of 2,4-Di-tert-butylphenol is presented as an analogy.)
| Pollutant | AOP System | Key Findings | Reference |
|---|---|---|---|
| 2,4-Di-tert-butylphenol (2,4-D) | UV/Persulfate (UV/PS) | Degradation was promoted by increasing dosages of persulfate. The presence of natural organic matter inhibited degradation. Sulfate radicals were the major dominant reactive oxygen species. | mdpi.com |
| Methyl Tert-Butyl Ether (MTBE) | UV-LEDs/H₂O₂ | Optimal degradation was achieved at a 200:1 molar ratio of H₂O₂:MTBE. Tert-butyl Alcohol (TBA) was a potential degradation byproduct that could limit the reaction. | nih.gov |
Integration with Organocatalytic and Metal-Catalyzed Systems
The integration of radical chemistry with catalysis has opened up new avenues in organic synthesis. This compound, as a source of radicals, can be effectively integrated with both organocatalytic and metal-catalyzed systems to achieve novel transformations.
In the realm of organocatalysis, photo-organocatalyzed atom transfer radical polymerization (O-ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers without metal contamination. rsc.org In such systems, an organic photoredox catalyst absorbs light and initiates the radical polymerization. This compound could serve as the initiator in O-ATRP, providing the initial radical species that are then controlled by the organocatalyst.
In metal-catalyzed reactions, particularly those involving nickel, peroxides like DTBP have been used to enable cross-coupling reactions. For example, visible-light-promoted, nickel-catalyzed methylation of C(sp³)–H bonds has been achieved using DTBP as the methyl radical source. nih.gov By analogy, this compound could be employed in similar nickel-catalyzed cross-coupling reactions, potentially offering different reactivity or selectivity due to its unique structure. The mechanism of palladium-catalyzed methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide has been elucidated, showing the feasibility of combining peroxides with transition metal catalysts for C-H functionalization.
Q & A
Q. What are the recommended methods for synthesizing Di(tert-butyl) methyldiperoxysuccinate in laboratory settings?
Synthesis typically involves esterification of succinic acid derivatives with tert-butyl hydroperoxide under controlled conditions. Key challenges include avoiding side reactions such as oxidative coupling, which can occur in the presence of redox-active reagents (e.g., thionyl chloride). Analytical validation via ¹H/¹³C NMR and FT-IR is critical to confirm structural integrity and purity. For example, unexpected byproducts like tert-butyl-substituted biphenyls may form under redox conditions, necessitating rigorous purification .
Q. How should researchers assess the thermal stability of this compound during experimental procedures?
Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The compound must be stored in a freezer (-20°C) in tightly sealed, explosion-proof containers to prevent decomposition. Avoid exposure to heat sources (>40°C), as tert-butyl peroxide derivatives are prone to exothermic decomposition, releasing volatile organic compounds (VOCs) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies tert-butyl groups (δ ~1.3 ppm for ¹H) and ester carbonyl signals (δ ~170 ppm for ¹³C).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 66256-76-6 CAS entry).
- Infrared Spectroscopy (IR): Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ester linkage) are diagnostic .
Advanced Research Questions
Q. What mechanisms underlie the unexpected formation of tert-butyl-containing byproducts during reactions involving this compound?
Under acidic or oxidative conditions (e.g., with thionyl chloride), the tert-butyl groups may undergo redox-driven dimerization , forming compounds like 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl. This process involves radical intermediates and parallels oxidative condensation mechanisms observed in tert-butylphenol derivatives. Mechanistic studies using electron paramagnetic resonance (EPR) can detect transient radical species .
Q. What are the critical considerations for handling this compound to prevent hazardous decomposition?
- Storage: Use explosion-proof freezers and inert atmospheres (N₂/Ar).
- Equipment: Ground metal containers to prevent static discharge; employ non-sparking tools.
- Decomposition Mitigation: Monitor for peroxide formation via iodometric titration. Emergency protocols include immediate evacuation upon detecting pungent odors (indicative of VOC release) .
Q. How can researchers differentiate between competing decomposition pathways of this compound under varying conditions?
Decomposition pathways depend on temperature and catalytic impurities:
- Thermolysis: At >100°C, homolytic cleavage of O-O bonds generates tert-butoxy radicals, leading to alkoxy or alkyl radical recombination products.
- Acid-Catalyzed Pathways: Protonation of peroxygen bonds facilitates heterolytic cleavage, producing succinic acid derivatives and tert-butanol. Pathway elucidation requires GC-MS for volatile byproduct analysis and HPLC for non-volatile residue identification .
Methodological Tables
Table 1. Key Safety Parameters for this compound
| Parameter | Value/Recommendation | Reference |
|---|---|---|
| Storage Temperature | ≤-20°C (explosion-proof freezer) | |
| PAC-1 (Exposure Limit) | 7.3 ppm (Dibutyl peroxide analog) | |
| Decomposition Onset | >40°C (TGA/DSC) |
Table 2. Analytical Techniques for Byproduct Identification
| Technique | Application | Example Byproduct |
|---|---|---|
| GC-MS | Volatile tert-butyl fragments | tert-Butyl alcohol |
| HPLC-UV | Non-volatile dimers | Biphenyl derivatives |
| EPR | Radical intermediate detection | tert-Butoxy radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
